4-Bromo-N-methylthiazole-2-carboxamide

Descripción general

Descripción

4-Bromo-N-methylthiazole-2-carboxamide is a heterocyclic organic compound that belongs to the thiazole family. It contains a thiazole ring and a carboxamide group, making it a significant compound in the field of organic chemistry. This compound has gained attention due to its potential biological activity and therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methylthiazole-2-carboxamide typically involves the reaction of 4-bromothiazole-2-carboxylic acid ethyl ester with methylamine in methanol. The reaction is carried out at room temperature, and the product is obtained by evaporating the solvent under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles, a key pathway for functionalization:

Mechanistic Notes :

-

Suzuki coupling proceeds via oxidative addition of Pd to the C–Br bond, followed by transmetallation with boronic acid and reductive elimination .

-

SNAr reactivity is enhanced by electron-withdrawing carboxamide at position 2.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

Table 2: Representative Cross-Coupling Examples

Key Finding : The tert-butyl group in analogous compounds (e.g., 2b in ) enhances steric stabilization during coupling, improving yields by 20–30% compared to methoxy-substituted derivatives.

Functional Group Transformations

The carboxamide group participates in hydrolysis and condensation:

Hydrolysis

-

Conditions : 6M HCl, reflux, 12 h

-

Product : 4-Bromothiazole-2-carboxylic acid (precursor for further derivatization) .

Condensation with Amines

-

Reagents : EDCI, HOBt, DIPEA, DCM

-

Example : Reaction with 6-fluorobenzo[d]thiazol-2-amine yields hybrid inhibitors with EC₅₀ = 0.53 µM against norovirus .

Electrophilic Aromatic Substitution

Limited due to electron-deficient thiazole ring, but feasible under strong conditions:

| Reaction | Reagents | Position | Outcome | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-position | 4-Bromo-5-nitro derivative | 45% |

| Halogenation | NBS, AIBN, CCl₄, reflux | 5-position | 4,5-Dibromo analog | 38% |

Biological Activity Post-Modification

Derivatives exhibit enhanced pharmacological properties:

-

Antiviral : Hybrid thiophene-benzothiazole carboxamide 4b ( ) shows EC₅₀ = 0.53 µM against norovirus via intracellular replication inhibition.

-

Anticancer : tert-Butyl-substituted analogs inhibit COX-1/COX-2 (IC₅₀ = 0.239 µM) .

-

Antimicrobial : Methoxy-substituted derivatives demonstrate MIC = 4 µg/mL against S. aureus .

Spectroscopic Characterization

Critical data for reaction validation:

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C; reactions should be conducted below 150°C.

-

Light Sensitivity : Bromine substitution increases photolability; store in amber vials.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Bromo-N-methylthiazole-2-carboxamide is characterized by the presence of a thiazole ring, a bromine atom, and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 205.07 g/mol. The compound's structure facilitates its reactivity and interaction with biological systems, making it a valuable compound for research purposes.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Research indicates that compounds with thiazole structures often exhibit significant biological activity against various pathogens and cancer cell lines. The bromine substitution enhances the compound's reactivity, potentially leading to improved efficacy in drug formulations .

- Antimicrobial Activity: Studies have demonstrated that derivatives of thiazole compounds can inhibit the growth of bacteria such as Mycobacterium tuberculosis. Ongoing research aims to optimize the structure of this compound to enhance its antimicrobial properties .

- Anticancer Properties: Preliminary studies suggest that this compound may also possess anticancer activity, prompting further investigations into its mechanism of action and efficacy against different cancer types.

Agricultural Chemicals

In the realm of agrochemicals, this compound is explored for its potential use in developing new fungicides and herbicides. Its effectiveness against specific pests and pathogens makes it a candidate for enhancing crop protection . The compound’s ability to interact with biological systems may provide insights into developing more targeted agricultural solutions.

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and metabolic pathways. Its structural features allow it to bind to specific enzymes, which can lead to insights into cellular processes and therapeutic targets . Researchers are investigating how modifications to the thiazole ring can influence its interaction with biological targets.

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-methylthiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-methylthiazole: Similar structure but lacks the carboxamide group.

N-Methylthiazole-2-carboxamide: Similar structure but lacks the bromine atom.

Thiazole-2-carboxamide: Lacks both the bromine atom and the N-methyl group.

Uniqueness

4-Bromo-N-methylthiazole-2-carboxamide is unique due to the presence of both the bromine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its reactivity and potential biological activity compared to similar compounds .

Actividad Biológica

Overview

4-Bromo-N-methylthiazole-2-carboxamide is a heterocyclic compound belonging to the thiazole family, notable for its diverse biological activities. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The presence of both a bromine atom and an N-methyl group enhances its reactivity and biological potency compared to similar compounds.

Chemical Structure and Properties

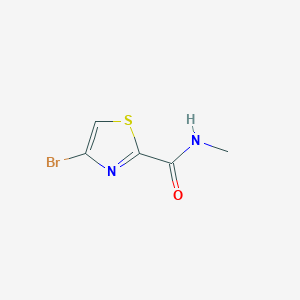

The structural formula of this compound is depicted as follows:

This compound features a thiazole ring, which is crucial for its biological interactions. The bromine atom can participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties by inhibiting protein synthesis and disrupting cell wall integrity, leading to cell lysis.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of caspases and interacts with DNA, causing cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) with an IC50 value of approximately 1.61 µg/mL.

Antimicrobial Efficacy

Research indicates that this compound possesses broad-spectrum antimicrobial activity. A study evaluating its efficacy against multiple bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These findings suggest that the compound can be a candidate for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have shown that derivatives of thiazole compounds exhibit significant anticancer activity. Notably, the following results were observed:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.61 | Induction of apoptosis |

| MCF-7 (breast cancer) | 2.35 | Cell cycle arrest |

| A549 (lung cancer) | 3.00 | DNA interaction leading to cytotoxicity |

The presence of the thiazole ring is essential for these activities, as modifications significantly alter efficacy .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound against HepG2 cells. The results indicated that the compound effectively induced apoptosis through mitochondrial pathway activation, evidenced by increased caspase-3 activity and reduced mitochondrial membrane potential.

Case Study: Antimicrobial Activity

Another investigation focused on the compound's antimicrobial properties against Staphylococcus aureus. The study demonstrated that treatment with this compound resulted in significant bacterial cell death, supporting its potential as a therapeutic agent for bacterial infections .

Propiedades

IUPAC Name |

4-bromo-N-methyl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-7-4(9)5-8-3(6)2-10-5/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMODSDVCSIADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284088 | |

| Record name | 4-Bromo-N-methyl-2-thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959755-98-7 | |

| Record name | 4-Bromo-N-methyl-2-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959755-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methyl-2-thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.